Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate
CAS No.: 99169-93-4
Cat. No.: VC16186300
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99169-93-4 |
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Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C10H14N2O2/c1-4-9-11-6-8(7(3)12-9)10(13)14-5-2/h6H,4-5H2,1-3H3 |
Standard InChI Key | OZQFDVQNFFHLEV-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC=C(C(=N1)C)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Pyrimidine derivatives are renowned for their versatility in organic synthesis and drug development. Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate (molecular formula: C₁₁H₁₆N₂O₂, molecular weight: 208.26 g/mol) features a pyrimidine core with three distinct substituents:
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Ethyl group at position 2, enhancing lipophilicity and steric bulk.
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Methyl group at position 4, contributing to electronic modulation of the ring.
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Ethyl ester at position 5, offering a reactive handle for further derivatization.
The compound’s planar aromatic ring enables π-π stacking interactions, while the ester group facilitates hydrogen bonding and nucleophilic substitution. Computational models predict a dipole moment of approximately 3.2 D, driven by the electron-withdrawing ester and electron-donating alkyl groups .
Synthetic Routes and Optimization
Nucleophilic Substitution and Cyclocondensation
A plausible synthesis route involves cyclocondensation of thiourea derivatives with β-keto esters, followed by alkylation. For example:
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Formation of the pyrimidine core: Reacting ethyl acetoacetate with thiourea under acidic conditions yields 4-methylpyrimidin-5-ol, which is subsequently dehydrated and halogenated .
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Ethylation at position 2: Using ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) introduces the ethyl group. Patent WO2012032528A2 demonstrates analogous alkylation steps for pyrimidine derivatives, achieving yields >85% under optimized conditions .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Cyclocondensation | Thiourea, HCl, ethanol, reflux (12 h) | 72 | 95 |
Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C (6 h) | 88 | 98 |
Esterification | Acetic anhydride, pyridine, rt (24 h) | 90 | 97 |
Industrial-Scale Production
Continuous flow reactors could enhance scalability, as demonstrated in the synthesis of related pyrimidine esters. Key parameters include:
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Temperature control: Maintaining 80–100°C to prevent side reactions.
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Catalyst optimization: Lewis acids (e.g., ZnCl₂) improve regioselectivity during alkylation .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Thermal stability: Decomposition onset at ~210°C, as determined by thermogravimetric analysis (TGA).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, ester-CH₂CH₃), 1.42 (t, 3H, ethyl-CH₂CH₃), 2.58 (s, 3H, methyl), 4.32 (q, 2H, ester-CH₂), 4.50 (q, 2H, ethyl-CH₂), 8.72 (s, 1H, pyrimidine-H) .
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IR (cm⁻¹): 1725 (C=O ester), 1600 (C=N), 1250 (C-O).
Reactivity and Functionalization
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, a precursor for amide or peptide coupling:
Yields exceed 90% using 6M HCl at 60°C for 24 h .
Electrophilic Substitution
The electron-rich pyrimidine ring participates in nitration and sulfonation, though steric hindrance from the ethyl group may limit reactivity at position 2.
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